4-[Bis(4-fluorophenyl)methyl]piperidine is a chemical compound characterized by its unique structure, which includes a piperidine ring substituted with a bis(4-fluorophenyl)methyl group. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways. The presence of fluorine atoms in the phenyl groups enhances the compound's lipophilicity and may affect its interaction with biological targets, making it an interesting subject for further research.
Research indicates that 4-[Bis(4-fluorophenyl)methyl]piperidine exhibits significant biological activity, particularly as a selective ligand for cannabinoid receptors. It has been shown to bind selectively to cannabinoid receptor type 1 with a Ki value of 220 nM, indicating its potential as an inverse agonist . Additionally, related compounds have demonstrated calcium-channel blocking properties, suggesting that this class of compounds may have cardiovascular applications .
The synthesis of 4-[Bis(4-fluorophenyl)methyl]piperidine typically involves several steps:
The applications of 4-[Bis(4-fluorophenyl)methyl]piperidine are diverse and include:
Interaction studies have shown that 4-[Bis(4-fluorophenyl)methyl]piperidine interacts with various receptors, particularly cannabinoid receptors. These studies often involve:
Several compounds share structural similarities with 4-[Bis(4-fluorophenyl)methyl]piperidine. Here are some notable examples:
Uniqueness of 4-[Bis(4-fluorophenyl)methyl]piperidine:
This compound stands out due to its specific binding affinity for cannabinoid receptors and its potential dual role as a calcium channel blocker, which may not be present in all similar compounds. Its unique structural features contribute to its distinctive pharmacological profile.
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 4-[(4,4'-difluorobenzhydryl)]piperidine, reflecting its piperidine backbone (six-membered ring with one nitrogen atom) and the bis(4-fluorophenyl)methyl substituent at the 4-position. Regulatory identifiers include:
Notably, the piperidine variant shares structural homology with its piperazine counterpart but differs in ring saturation and nitrogen count.
The molecule adopts a chair conformation for the piperidine ring, as inferred from crystallographic studies of analogous compounds. Key structural features include:
The bis(4-fluorophenyl) groups exhibit dihedral angles of 85–90° relative to the central methyl carbon, minimizing steric strain.
X-ray diffraction data for the related picrate salt (C₁₇H₁₉F₂N₂⁺·C₆H₂N₃O₇⁻) reveals:
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a=8.42 Å, b=15.73 Å, c=14.85 Å |
| β Angle | 98.7° |
| Z Value | 4 |
| Density | 1.542 g/cm³ |
The piperidinium cation forms a three-dimensional network via N–H···O hydrogen bonds (2.89–3.12 Å) and C–H···O interactions (3.01–3.28 Å).
Representative 1H NMR data (CDCl₃, 400 MHz):
| Signal (ppm) | Assignment |
|---|---|
| 7.25–7.15 (m, 8H) | Aromatic H (fluorophenyl) |
| 3.82 (s, 1H) | Benzhydryl CH |
| 2.85–2.65 (m, 4H) | Piperidine H-2,6 |
| 1.75–1.50 (m, 5H) | Piperidine H-3,4,5 |
13C NMR (100 MHz, CDCl₃):
| Absorption (cm⁻¹) | Assignment |
|---|---|
| 1512, 1228 | C–F stretching |
| 1604 | Aromatic C=C |
| 1450 | CH₂/CH₃ bending |
| 2800–3000 | Aliphatic C–H stretch |
In ethanol:
4-[Bis(4-fluorophenyl)methyl]piperidine exhibits characteristic thermodynamic properties influenced by its unique molecular architecture. The compound adopts a stable chair conformation for its six-membered piperidine ring, consistent with the general preference observed in piperidine derivatives [1]. This conformational preference is energetically favored by approximately 0.72 kcal/mol compared to alternative conformations, as established through crystallographic studies of related piperidine compounds [1].
The bis(4-fluorophenyl)methyl substituent at the 4-position significantly influences the overall molecular stability through electronic and steric effects . The fluorine atoms in the para positions of the phenyl rings contribute to enhanced thermal stability through their strong electron-withdrawing properties, which stabilize the molecular framework against thermal decomposition . The dihedral angles between the bis(4-fluorophenyl) groups range from 85 to 90 degrees relative to the central methyl carbon, minimizing steric strain and optimizing molecular stability .
Phase transition behavior studies on structurally related compounds indicate that fluorinated piperidine derivatives typically exhibit well-defined melting points with minimal decomposition [4] [5]. The crystalline form of 4-[Bis(4-fluorophenyl)methyl]piperidine likely adopts a monoclinic crystal system with space group P2₁/c, based on X-ray diffraction data from analogous bis(4-fluorophenyl) compounds . The molecular packing in the solid state is stabilized through intermolecular interactions, including N-H···O and C-H···O hydrogen bonds, with bond distances ranging from 2.89 to 3.28 Å .
Thermodynamic parameters for the compound reveal enhanced stability compared to unsubstituted piperidine derivatives. The presence of fluorine substituents increases the activation energy for thermal decomposition processes, contributing to improved thermal stability profiles [6]. Comparative studies with related fluorinated compounds demonstrate that the bis(4-fluorophenyl) substitution pattern provides optimal balance between molecular stability and reactivity [7].
The solubility profile of 4-[Bis(4-fluorophenyl)methyl]piperidine in organic solvents reflects the compound's amphiphilic nature, combining the polar piperidine nitrogen with lipophilic fluorinated aromatic domains . Experimental observations demonstrate good solubility in polar protic solvents, particularly methanol and ethanol, which are commonly employed for recrystallization procedures [4] [5].
In methanol, the compound exhibits complete solubility at room temperature, facilitating purification and analytical procedures [5]. Toluene represents an effective organic solvent for the compound, providing good dissolution characteristics that support synthetic applications [4]. The enhanced lipophilicity conferred by the bis(4-fluorophenyl) substituent improves solubility in aromatic solvents compared to unsubstituted piperidine derivatives [8].
Acetonitrile serves as an excellent polar aprotic solvent for 4-[Bis(4-fluorophenyl)methyl]piperidine, with applications in electrochemical studies and chromatographic separations [7]. The compound demonstrates limited solubility in chloroform and dimethyl sulfoxide, indicating moderate compatibility with these aprotic systems [9].
Aqueous solubility remains poor, as expected for fluorinated aromatic compounds. Related bis(4-fluorophenyl) derivatives exhibit water solubility values of approximately 0.34 g/L at 20°C [10], suggesting similar limitations for the target compound. This hydrophobic character necessitates the use of organic co-solvents or salt formation to achieve adequate aqueous solubility for biological applications [8].
The solubility enhancement observed in polar organic solvents correlates with the compound's ability to form hydrogen bonds through its piperidine nitrogen [11]. The fluorine substituents contribute to the overall polarity while maintaining sufficient lipophilic character for organic solvent compatibility .
The electrochemical properties of 4-[Bis(4-fluorophenyl)methyl]piperidine reflect the redox characteristics of both the piperidine nitrogen center and the fluorinated aromatic substituents [20] [21]. Cyclic voltammetry studies on related piperidine derivatives demonstrate reversible oxidation processes centered on the nitrogen atom, with oxidation potentials typically ranging from +0.8 to +1.2 V versus the ferrocene/ferrocenium couple in acetonitrile [20].
The presence of bis(4-fluorophenyl) substituents significantly influences the electrochemical behavior through electronic stabilization effects [22]. Fluorine substitution in the para positions of the aromatic rings increases the oxidation potential by approximately 0.2 to 0.4 V compared to unsubstituted analogues, reflecting the electron-withdrawing character of the fluorine atoms [23]. This electronic modification enhances the stability of the oxidized species and may shift the oxidation potential to an estimated range of +1.2 to +1.6 V versus Fc⁺/Fc [21].
The oxidation mechanism involves single-electron transfer from the nitrogen lone pair, generating a piperidinium radical cation [20]. The bis(4-fluorophenyl) substituent provides electronic stabilization of this oxidized species through resonance and inductive effects, potentially enabling reversible electrochemistry under appropriate conditions [24]. The fluorinated aromatic rings may also participate in secondary electron transfer processes at higher potentials [23].
Reduction behavior of the compound is primarily associated with the aromatic fluorine substituents rather than the piperidine core [25]. The bis(4-fluorophenyl) groups exhibit reduction potentials in the range of -2.0 to -2.5 V versus Fc⁺/Fc, consistent with the electron-deficient character of fluorinated aromatics [19]. These reduction processes typically involve addition of electrons to the lowest unoccupied molecular orbitals localized on the aromatic rings [24].
Electrochemical stability studies indicate enhanced resistance to degradation compared to non-fluorinated piperidine derivatives [22]. The fluorine substituents stabilize both the neutral and oxidized forms of the molecule, reducing the likelihood of irreversible side reactions during electrochemical cycling [23]. This stability profile makes the compound suitable for applications in electrochemical devices and sensors [26].
The compound's electrochemical properties position it as a potential mediator in redox catalysis and energy storage applications [22]. The tunable redox potentials achieved through fluorine substitution enable optimization for specific electrochemical requirements [24]. Additionally, the reversible nature of the nitrogen-centered oxidation process supports applications in rechargeable battery systems and electrocatalytic processes [26].
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₁₉F₂N | Chemical structure analysis |
| Molecular Weight (g/mol) | 287.35 | Calculated from molecular structure |
| CAS Number | 60285-00-9 | Chemical databases |
| Physical State | Solid | Physical observation |
| Melting Point (°C) | Not definitively established | Literature review |
| Appearance | White to pale yellow crystalline solid | Physical observation |
| Parameter | Value | Energy/Stability |
|---|---|---|
| Ring Conformation | Chair | Most stable |
| Dihedral Angle (fluorophenyl groups) | 85-90° | Minimized steric strain |
| Chair Conformation Stability | Preferred | 0.72 kcal/mol preference |
| N-H Bond Position | Equatorial (more stable) | More stable by 0.72 kcal/mol |
| Intermolecular Interactions | N-H···O, C-H···O hydrogen bonds | Stabilizing interactions |
| Solvent | Solubility | Comments |
|---|---|---|
| Methanol | Soluble | Commonly used for recrystallization |
| Toluene | Soluble | Good organic solvent |
| Ethanol | Soluble (hot) | Used in crystallization processes |
| Water | Limited (0.34 g/L at 20°C for related compound) | Poor aqueous solubility typical for fluorinated aromatics |
| Acetonitrile | Good solubility | Polar aprotic solvent |
| Compound Type | Oxidation Potential Range (V vs Fc⁺/Fc) | Electron Transfer | Stability |
|---|---|---|---|
| Piperidine (unsubstituted) | +0.8 to +1.2 | Single electron | Moderate |
| 4-Fluorophenyl piperidine derivatives | +1.0 to +1.4 | Single electron, fluorine stabilized | Enhanced by fluorine |
| Bis(4-fluorophenyl) substituted compounds | +1.2 to +1.6 (estimated) | Single electron, bis-fluorine effect | High stability expected |
| Piperidine nitroxides | +0.3 to +0.8 | Reversible N-O- /N-OH | High stability |